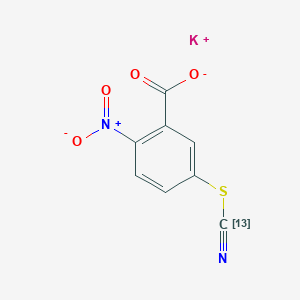
(1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane, also known as (1S,2S)-6-fluoro-2-(1',2'-dihydroxyethyl)chromane, is a fluorochromane molecule that has been studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. This molecule has been of great interest in the fields of chemistry, biochemistry, and pharmacology due to its unique structure and potential for various applications.
Applications De Recherche Scientifique
Synthesis and Anti-Bacterial Activity
- Synthesis and Anti-Bacterial Activity : A study reported the synthesis of novel 2-(6-fluorochroman-2-yl)-1-alkyl/acyl/aroyl-1H-benzimidazoles, which exhibited promising anti-bacterial activity against Salmonella typhimurium. These compounds were synthesized through the condensation of o-phenylenediamine with 6-fluoro-3,4-dihydro-2H-chroman-2-carboxylic acid, followed by reactions with various electrophiles (Kumar et al., 2006).
Synthesis, Characterization, and Antimicrobial Activities
- Synthesis, Characterization, and Antimicrobial Activities : Another research focused on the synthesis and characterization of compounds containing the 6-fluorochromone structure. These compounds demonstrated antimicrobial activities, highlighting the potential use of 6-fluorochromane derivatives in developing new antimicrobial agents (Joshi et al., 2005).
Photochromic Organoboron-based Dithienylcyclopentene
- Photochromic Applications : Research on photochromic molecules, including 1,2-dithienylcyclopentenes (DTEs), has shown interest for their application in optoelectronic technologies like optical data storage and molecular machines. This study involved the modulation of the spectral property of DTEs using fluoride anions, which can be an avenue for exploring the applications of fluorinated compounds such as 6-fluorochromane in advanced materials and technology (Zhou et al., 2007).
Synthesis and Resolution Research
- Chiral Synthesis : Research on the synthesis of 6-fluoro-4-chromanone-2-carboxylic acid and 6-fluorochroman-2-carboxylic acid from p-fluorophenol, leading to the formation of their salts with optically active compounds, demonstrates the importance of 6-fluorochromane derivatives in chiral synthesis, potentially useful in asymmetric synthesis and pharmaceutical applications (Yang et al., 2005).
Antimicrobial Activity of Urea/Thiourea Derivatives
- Antimicrobial Activity of Novel Derivatives : A 2020 study designed and synthesized a new series of 3-[(2R*)-2-[(2S*)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]-urea/thiourea derivatives. These compounds exhibited moderate to excellent antimicrobial activities against various bacterial and fungal strains, suggesting the potential of 6-fluorochromane derivatives in developing new antimicrobial agents (Mannam et al., 2020).
Propriétés
IUPAC Name |
(1S)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,13-14H,1,3,6H2/t9-,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGMAEKAEXMJNG-ONGXEEELSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@H](CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729201 |
Source


|
| Record name | 1-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane | |
CAS RN |
905454-57-1 |
Source


|
| Record name | 1-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3AR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxamide](/img/structure/B588393.png)





![Trisodium;7-[[2-[[amino(oxido)methylidene]amino]-4-[[4-chloro-6-[2-(2-hydroxyethoxy)ethylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-6-sulfonaphthalene-1,3-disulfonate](/img/structure/B588403.png)

